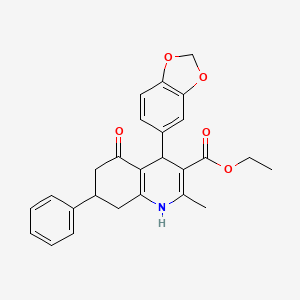

Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C26H25NO5 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C26H25NO5/c1-3-30-26(29)23-15(2)27-19-11-18(16-7-5-4-6-8-16)12-20(28)25(19)24(23)17-9-10-21-22(13-17)32-14-31-21/h4-10,13,18,24,27H,3,11-12,14H2,1-2H3 |

InChI Key |

RVBRCTZLHOTVHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)C5=CC=CC=C5)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

Quinoline Core Construction: The quinoline core is often constructed via the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to a secondary alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include oxidized or reduced derivatives and substituted benzodioxole compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds related to Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Compounds derived from similar structures have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate promising potential as antibacterial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research suggests that derivatives can inhibit cancer cell proliferation through mechanisms such as:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Cell Migration : Preventing the spread of cancerous cells to other tissues .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .

Case Study 1: Antimicrobial Activity

A study conducted by Garudacharia et al. demonstrated that several derivatives of quinoline exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was correlated with enhanced activity against Mycobacterium smegmatis, suggesting that modifications to the ethyl group could further improve efficacy .

Case Study 2: Anticancer Activity

In another investigation focused on quinoline derivatives, researchers found that certain structural modifications led to increased cytotoxicity against human cancer cell lines. The study highlighted the importance of the benzodioxole moiety in enhancing biological activity .

Table 1: Biological Activities of Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| Compound A | MIC = 6.25 µg/ml | IC50 = 12 µM | Yes |

| Compound B | MIC = 8 µg/ml | IC50 = 15 µM | No |

| Ethyl 4-(... ) | MIC = TBD | IC50 = TBD | TBD |

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Condensation | Combines starting materials under specific conditions |

| Cyclization | Forms hexahydroquinoline structure |

| Functional Group Modification | Introduces specific functional groups |

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound may also interact with DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Hexahydroquinoline derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, 7, and the ester group. Below is a comparative analysis of key analogues:

Industrial Applicability

The non-catalyzed synthesis of the target compound () offers advantages over catalyzed methods (e.g., ’s Co-catalyzed route), including lower cost and reduced environmental impact. However, derivatives with complex substituents (e.g., ’s diethylamino group) may require specialized purification steps .

Biological Activity

Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C26H24N2O5

- Molecular Weight : 440.48 g/mol

- CAS Number : 313244-26-7

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have indicated that quinoline derivatives often target cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), leading to anti-inflammatory effects .

- Antioxidant Properties : The presence of the benzodioxole moiety suggests potential antioxidant activity, which can protect cells from oxidative stress and reduce inflammation .

- Antimicrobial Activity : Quinoline derivatives have shown promising results against various bacterial and fungal strains. The structural features of this compound may enhance its interaction with microbial targets .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives similar to ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl derivatives against common pathogens. The results highlighted significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL for some derivatives .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Ethyl 4-(1,3-benzodioxol) | 10 | E. coli |

| Ethyl 4-(1,3-benzodioxol) | 15 | S. aureus |

Anti-inflammatory Effects

In vitro studies demonstrated that the compound inhibited LPS-induced nitric oxide production in RAW 264.7 macrophages. This suggests its potential as an anti-inflammatory agent through the inhibition of iNOS and COX pathways .

Cytotoxicity and Anticancer Activity

Research has shown that similar quinoline compounds exhibit cytotoxic effects on various cancer cell lines. For example, derivatives were tested against MCF-7 breast cancer cells with IC50 values indicating significant cytotoxicity at concentrations ranging from 20 to 50 µM .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 25 | Ethyl derivative |

| T47D | 45 | Ethyl derivative |

Case Studies

- Case Study on Anti-inflammatory Activity : A recent study investigated the anti-inflammatory properties of a series of quinoline derivatives including ethyl 4-(1,3-benzodioxol). The study found that these compounds significantly reduced inflammatory markers in a carrageenan-induced paw edema model in rats .

- Case Study on Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of related quinoline compounds against fungal infections. Results indicated that certain derivatives exhibited potent antifungal activity comparable to established antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

- Answer : The compound can be synthesized via a modified Hantzsch reaction. A typical protocol involves condensing dimedone, ethyl acetoacetate, ammonium acetate, and a substituted benzaldehyde derivative (e.g., 3,4-methylenedioxybenzaldehyde for the benzodioxole moiety) under reflux in ethanol. Catalysts such as L-glutamine (0.1–0.2 equiv.) improve yield by facilitating cyclocondensation . Key parameters include solvent choice (ethanol vs. solvent-free), reaction time (8–12 hours), and temperature (80–100°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

Q. How can researchers confirm the structural integrity and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra should confirm the hexahydroquinoline scaffold, benzodioxole protons (δ 5.9–6.1 ppm for dioxole -O-CH-O-), and ester carbonyl (δ 165–170 ppm).

- Single-Crystal X-Ray Diffraction (SCXRD) : SCXRD (e.g., using Mo-Kα radiation, λ = 0.71073 Å) provides precise bond lengths and angles. For example, the hexahydroquinoline core typically shows a chair conformation with phenyl substituents in equatorial positions .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) can be validated using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Answer : Initial screening should focus on:

- Calcium Channel Modulation : Use fluorometric assays (e.g., Fluo-4 AM dye) in HEK293 cells expressing L-type calcium channels, as related dihydropyridines exhibit calcium antagonism .

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).

- Anti-Inflammatory Potential : Measure COX-2 inhibition using an ELISA kit (IC determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar compounds?

- Answer : Contradictions often arise from stereochemical variations or impurities. Strategies include:

- Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) to assess individual isomer activity.

- Density Functional Theory (DFT) : Model the compound’s electrostatic potential surfaces to predict binding affinities to targets like protein kinases .

- Meta-Analysis : Compare datasets from multiple studies (e.g., IC values for calcium modulation) while controlling for variables like assay conditions .

Q. What advanced techniques optimize stereochemical control during synthesis?

- Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity in the cyclocondensation step.

- Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) to selectively esterify intermediates, favoring a single diastereomer .

- Crystallization-Induced Diastereomer Transformation : Recrystallize racemic mixtures with chiral auxiliaries (e.g., tartaric acid) to enhance enantiomeric excess (ee > 90%) .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with the benzodioxole oxygen and steric interactions with the hexahydroquinoline core .

- Quantitative SAR (QSAR) : Train models on datasets of related compounds to predict logP, polar surface area, and IC values. Key descriptors include topological polar surface area (TPSA) and H-bond acceptor count .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS) to assess binding mode persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.